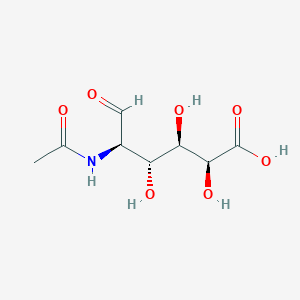

2-Acetamido-2-deoxy-D-galacturonic Acid

Description

Context within Complex Carbohydrate Chemistry and Glycoconjugate Diversity

The field of glycobiology explores the structure, biosynthesis, and biological roles of saccharides (sugar chains or glycans). These glycans are often found covalently attached to proteins (glycoproteins) or lipids (glycolipids), forming a diverse array of molecules known as glycoconjugates. nih.gov These complex carbohydrates are essential for a multitude of biological processes, from cell-cell recognition and signaling to immune responses.

The biosynthesis of such specialized sugars involves a series of enzymatic modifications of more common monosaccharides. For instance, in Pseudomonas aeruginosa, the biosynthesis of the related L-isomer, UDP-2-acetamido-2-deoxy-L-galacturonic acid, is believed to occur from UDP-N-acetyl-D-glucosamine through a series of enzymatic steps. nih.gov This intricate biosynthetic pathway underscores the controlled and specific nature of glycan assembly.

The table below provides an overview of some key enzymes involved in the metabolism of related amino sugars and uronic acids, illustrating the complexity of these biochemical pathways.

| Enzyme | Function | Organism/System |

| UDP-glucose 6-dehydrogenase (UGlcDH) | Catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. nih.gov | Bacillus cereus |

| UDP-GlcA 4-epimerase (UGlcAE) | Interconverts UDP-glucuronic acid and UDP-galacturonic acid. nih.gov | Bacillus cereus |

| β-N-Acetylhexosaminidase | Can be used in the enzymatic synthesis of disaccharides containing N-acetylgalactosamine. nih.gov | Aspergillus oryzae |

| N-acetylglucosaminyltransferase | Transfers N-acetylglucosamine to terminal non-reducing β-D-galactosyl residues in various glycoconjugates. nih.gov | Human serum |

Distribution and Significance of 2-Acetamido-2-deoxy-D-galacturonic Acid Residues in Biological Systems

The known distribution of this compound and its isomers is predominantly in the bacterial kingdom, where it forms essential components of cell surface polysaccharides. These polysaccharides, such as the O-specific polysaccharides of lipopolysaccharides (LPS), play a crucial role in the interaction of bacteria with their environment and host organisms.

One of the well-documented occurrences of a related isomer, 2-acetamido-2-deoxy-L-altruronic acid, is in the O-specific polysaccharide of the bacterium Shigella sonnei, a causative agent of dysentery. uct.ac.za In Pseudomonas aeruginosa, an opportunistic human pathogen, the L-isomer, N-acetyl-L-galactosaminuronic acid (L-GalNAcA), is a constituent of the O-specific polysaccharide of the lipopolysaccharide in certain serotypes. nih.gov The presence of this charged sugar in the outermost layer of the bacterial cell contributes to the antigenic properties of the bacterium and can be a factor in its virulence.

The biological significance of these residues lies in their contribution to the structural integrity and function of the bacterial cell envelope. As part of the O-antigen, they are at the forefront of interactions with the host's immune system, bacteriophages, and other environmental factors. The specific structure of these polysaccharides, including the presence and linkage of sugars like this compound, determines the serotype of the bacterium and can influence its resistance to host defenses.

The table below summarizes the known occurrences of this compound and its isomers in biological systems based on available research.

| Organism/System | Location/Molecule | Isomer | Significance |

| Pseudomonas aeruginosa | O-specific polysaccharide of lipopolysaccharide | N-acetyl-L-galactosaminuronic acid (L-GalNAcA) | Component of the O-antigen, contributing to serotype specificity and interaction with the host immune system. nih.gov |

| Shigella sonnei | O-specific polysaccharide | 2-acetamido-2-deoxy-L-altruronic acid | A key component of the repeating unit of the O-polysaccharide antigen. uct.ac.za |

While the current body of research primarily points to a bacterial origin for this sugar acid, the vast diversity of glycans in nature suggests that it may be present in other organisms as well, waiting to be discovered. Further exploration into the glycomes of a wider range of organisms will likely expand our understanding of the distribution and significance of this unique monosaccharide.

Structure

2D Structure

3D Structure

Properties

CAS No. |

45171-33-3 |

|---|---|

Molecular Formula |

C8H13NO7 |

Molecular Weight |

235.19 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4-,5-,6+,8?/m1/s1 |

InChI Key |

KSOXQRPSZKLEOR-YIDMHZNGSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |

Synonyms |

2-(Acetylamino)-2-deoxy-D-galacturonic Acid; |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Acetamido 2 Deoxy D Galacturonic Acid

Precursor Metabolism and Nucleotide Sugar Intermediates

The synthesis of the activated form of GalNAcA, UDP-2-acetamido-2-deoxy-D-galacturonic acid (UDP-GalNAcA), begins with readily available carbohydrate precursors within the cell. These precursors are channeled into a series of enzymatic reactions that modify their structure to produce the final uronic acid product.

The primary and most well-characterized pathway for UDP-GalNAcA synthesis initiates from the precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). nih.gov This process occurs via a two-step enzymatic sequence:

Oxidation: The first step involves the NAD⁺-dependent oxidation of the C6 hydroxyl group of the glucose moiety in UDP-GlcNAc. nih.gov This reaction is catalyzed by a UDP-N-acetylglucosamine 6-dehydrogenase, yielding UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA). nih.govwikipedia.org

Epimerization: The second step is the C4 epimerization of UDP-GlcNAcA. A UDP-N-acetylglucosaminuronic acid C-4 epimerase converts UDP-GlcNAcA into the final product, UDP-GalNAcA. nih.govnih.gov

This pathway has been elucidated in several bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov In P. aeruginosa serotype O6, this sequence—oxidation followed by epimerization—is the confirmed in vivo pathway. nih.gov Cell extracts of P. aeruginosa have been shown to produce a mixture of nucleotide sugars, including UDP-L-GalNAc and UDP-L-GalNAcA, which may act as intermediates in the synthesis of the L-GalNAcA moiety found in the O-specific portion of its lipopolysaccharide. nih.govnih.gov

The biosynthesis of UDP-GalNAcA is embedded within a complex network of nucleotide sugar interconversions that supply precursors for various cellular glycans. nih.gov A key related pathway is the reversible epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) to UDP-N-acetyl-D-galactosamine (UDP-GalNAc), catalyzed by UDP-glucose 4-epimerase (GALE) or its bacterial homologs. nih.govwisc.eduwikipedia.org UDP-GalNAc can then serve as a substrate for a dehydrogenase to produce UDP-GalNAcA, representing an alternative order of enzymatic steps. nih.gov

This flexibility highlights the promiscuity of some enzymes in these pathways. For example, human and some bacterial GALE isoforms can catalyze the interconversion of both UDP-glucose/UDP-galactose and UDP-GlcNAc/UDP-GalNAc. nih.govwikipedia.org In plants, UDP-glucose 4-epimerases have also demonstrated the ability to interconvert UDP-GlcNAc and UDP-GalNAc. portlandpress.com

Furthermore, pathways for other uronic acids share similar enzymatic logic. The synthesis of UDP-glucuronic acid (UDP-GlcA) from UDP-glucose is a common pathway in many organisms. nih.govyoutube.comyoutube.com This UDP-GlcA can then be epimerized to UDP-galacturonic acid (UDP-GalA), demonstrating a parallel C4 epimerization step on a related uronic acid. nih.gov In some archaea, a direct biosynthetic pathway for UDP-GalNAc from glucosamine-6-phosphate has been identified, bypassing the more common route from UDP-GlcNAc. asm.org

Enzymology of 2-Acetamido-2-deoxy-D-galacturonic Acid Biosynthesis

The synthesis of UDP-GalNAcA is orchestrated by specific enzymes, primarily dehydrogenases and epimerases, whose characterization has been crucial to understanding the metabolic pathway.

The enzymes responsible for converting UDP-GlcNAc to UDP-GalNAcA have been identified and characterized in several pathogenic bacteria.

Dehydrogenases : The enzyme that catalyzes the first step, the oxidation of UDP-GlcNAc, is a UDP-N-acetylglucosamine 6-dehydrogenase (EC 1.1.1.136). wikipedia.org This enzyme uses NAD⁺ as a cofactor to produce UDP-GlcNAcA. nih.govwikipedia.org In P. aeruginosa, this enzyme is known as WbpO, while its homolog in A. baumannii is Gna. nih.govnih.gov

Epimerases : The second step, the C4 epimerization of UDP-GlcNAcA to UDP-GalNAcA, is catalyzed by a UDP-N-acetylglucosaminuronic acid C-4 epimerase. nih.govnih.gov The enzyme in P. aeruginosa is WbpP, and its homolog in A. baumannii is Gne2. nih.govnih.gov Extensive surveys have helped to distinguish and classify different N-acetylhexosamine epimerases, proposing that the clade of UDP-GlcNAcA epimerases be named GnaB, while UDP-GlcNAc epimerases retain the name Gne. nih.govnih.gov This work has brought clarity to the specific roles of these closely related enzymes. nih.gov

| Enzyme Name (Homolog) | Enzyme Class | Function | Substrate | Product | Organism Example | Reference |

|---|---|---|---|---|---|---|

| Gna (WbpO) | Dehydrogenase | Oxidation at C6 | UDP-GlcNAc | UDP-GlcNAcA | Acinetobacter baumannii (Pseudomonas aeruginosa) | nih.govnih.gov |

| Gne2 (WbpP) | Epimerase | Epimerization at C4 | UDP-GlcNAcA | UDP-GalNAcA | Acinetobacter baumannii (Pseudomonas aeruginosa) | nih.govnih.gov |

| Gne | Epimerase | Epimerization at C4 | UDP-GlcNAc | UDP-GalNAc | Escherichia coli, Yersinia enterocolitica | nih.gov |

While not acting on the final UDP-GalNAcA molecule itself, amidotransferases play a crucial role in the derivatization of its immediate precursors to generate more complex sugars for polysaccharide assembly. In the biosynthesis of the rare sugar 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid (ManNAc3NAcA) in P. aeruginosa, the pathway utilizes UDP-GlcNAcA, the direct precursor to UDP-GalNAcA. nih.gov

The enzyme WbpE, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, acts on a ketone intermediate derived from UDP-GlcNAcA to introduce an amino group at the C3 position. nih.govnih.gov This product is then further modified by an N-acetyltransferase, WbpD, to yield a di-N-acetylated sugar. nih.gov This demonstrates how precursors in the UDP-GalNAcA pathway can be shunted into other biosynthetic routes by the action of specialized enzymes like amidotransferases to create structural diversity in bacterial O-antigens. nih.govnih.govresearchgate.net

Genetic Determinants and Gene Clusters Governing this compound Biosynthesis

The genes encoding the enzymes for UDP-GalNAcA biosynthesis are typically found organized in discrete gene clusters, often within loci dedicated to the synthesis of cell surface polysaccharides like O-antigen or capsules. nih.govnih.govnih.gov

In the multidrug-resistant pathogen Acinetobacter baumannii, the UDP-GalNAcA biosynthesis genes, gna and gne2, are critical for in vivo fitness and have been shown to be part of a network connecting capsule biosynthesis and cell envelope homeostasis. nih.govnih.gov These two genes are often located together in an operon, reflecting their coordinated function in the two-step synthesis of UDP-GalNAcA. umich.edunih.gov The presence of this tandem is highly conserved among A. baumannii bloodstream isolates. umich.edu

In Pseudomonas aeruginosa, the genetic determinants are part of the extensive B-band O-antigen biosynthesis (wbp) cluster. nih.gov For serotype O6, the genes wbpO (homolog of gna) and wbpP (homolog of gne2) encode the requisite dehydrogenase and epimerase, respectively. nih.gov In other serotypes, such as O5, a larger set of wbp genes (wbpA, wbpB, wbpE, wbpD, wbpI) is responsible for synthesizing more complex di-N-acetylated uronic acids, using UDP-GlcNAcA as an intermediate. nih.govresearchgate.netoup.comstring-db.org

| Gene Cluster/Operon | Gene | Encoded Enzyme | Function in Pathway | Organism Example | Reference |

|---|---|---|---|---|---|

| gna-gne2 operon | gna | UDP-N-acetylglucosamine 6-dehydrogenase | UDP-GlcNAc → UDP-GlcNAcA | Acinetobacter baumannii | nih.govnih.gov |

| gne2 | UDP-N-acetylglucosaminuronic acid C-4 epimerase | UDP-GlcNAcA → UDP-GalNAcA | |||

| wbp cluster (O6) | wbpO | UDP-N-acetylglucosamine 6-dehydrogenase | UDP-GlcNAc → UDP-GlcNAcA | Pseudomonas aeruginosa O6 | nih.gov |

| wbpP | UDP-N-acetylglucosaminuronic acid C-4 epimerase | UDP-GlcNAcA → UDP-GalNAcA | |||

| wbp cluster (O5) | wbpA | UDP-GlcNAc 6-dehydrogenase | UDP-GlcNAc → UDP-GlcNAcA | Pseudomonas aeruginosa O5 | nih.govoup.com |

| wbpI | UDP-GlcNAc-2-epimerase | Epimerization of a mannosaminuronic acid derivative |

Regulation of Biosynthetic Fluxes for this compound Containing Molecules

The biosynthesis of molecules containing this compound is tightly regulated to ensure the efficient production of these complex structures without wasting cellular resources. This regulation occurs at multiple levels, from the synthesis of the initial precursors to the control of the specific enzymatic steps in the pathway.

The primary precursor for the biosynthesis of this compound is UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a key intermediate in cellular metabolism. The production of UDP-GlcNAc itself is subject to intricate regulatory mechanisms. In bacteria, the synthesis of UDP-GlcNAc from the glycolytic intermediate fructose-6-phosphate (B1210287) involves the enzymes GlmS, GlmM, and the bifunctional GlmU. nih.gov The activity of these enzymes and the expression of their corresponding genes are carefully controlled. For instance, the activity of GlmU can be regulated by feedback inhibition from the final product, UDP-GlcNAc, preventing its overaccumulation. nih.gov Furthermore, the transcription of the glmU gene and the stability of the glmS mRNA can be modulated in response to cellular needs. nih.gov

The specific pathway leading to UDP-2-acetamido-2-deoxy-D-galacturonic acid branches off from the central hexosamine biosynthesis pathway. In organisms like Pseudomonas aeruginosa, the biosynthesis of O-antigen, a component of lipopolysaccharide, involves a series of enzymes encoded by the wbp gene cluster. nih.govresearchgate.net One of these enzymes, WbpA, is a UDP-N-acetyl-D-glucosamine 6-dehydrogenase that catalyzes the oxidation of UDP-GlcNAc to UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA), utilizing NAD+ as a cofactor. nih.govresearchgate.net This reaction is a critical step in the formation of various di-N-acetylated sugar derivatives found in the O-antigen of P. aeruginosa PAO1. researchgate.net

Subsequent to the formation of UDP-GlcNAcA, an epimerization at the C4 position is necessary to convert it to UDP-2-acetamido-2-deoxy-D-galacturonic acid. While the specific enzyme for this reaction on the N-acetylated uronic acid has not been definitively characterized in all organisms, the existence of UDP-N-acetylglucosamine 4-epimerases is well-documented. wikipedia.orgnih.gov These enzymes catalyze the interconversion of UDP-GlcNAc and UDP-N-acetyl-D-galactosamine (UDP-GalNAc). wikipedia.orgnih.gov Moreover, enzymes such as the UDP-GlcA 4-epimerase found in Bacillus cereus are known to convert UDP-glucuronic acid to UDP-galacturonic acid, demonstrating that epimerization of uronic acids is a known biological process. nih.gov It is therefore highly probable that a specific UDP-N-acetylglucosaminuronic acid 4-epimerase exists to complete the synthesis of the target molecule.

Detailed Research Findings

Recent research has provided significant insights into the enzymes involved in the biosynthesis of precursors for this compound. The enzyme WbpA from P. aeruginosa PAO1 has been cloned, overexpressed, and characterized. researchgate.net Kinetic analyses have revealed that WbpA exhibits positive cooperativity with respect to its substrate, UDP-GlcNAc, with a Hill coefficient of 1.8, and requires the presence of either ammonium (B1175870) or potassium ions for its activity. researchgate.net The product of the WbpA-catalyzed reaction has been unequivocally identified as UDP-N-acetyl-D-glucosaminuronic acid through NMR spectroscopy. researchgate.net

In Bacillus anthracis, a UDP-GlcNAc 4-epimerase encoded by the BAS5304 gene has been identified and shown to be essential for the synthesis of N-acetyl-D-galactosamine (GalNAc) in sporulating cells. nih.gov This enzyme possesses the characteristic motifs of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov The study demonstrated that in the absence of this enzyme, GlcNAc replaces GalNAc in the oligosaccharides of the exosporium protein BclA, highlighting the crucial role of this epimerase in determining the final sugar composition of bacterial glycans. nih.gov

The following interactive table summarizes the key enzymes involved in the biosynthetic pathway leading to and including precursors of this compound.

| Enzyme | Gene | Organism | Function | EC Number |

| Glucosamine-6-phosphate synthase | glmS | Lactobacillus casei | Converts fructose-6-phosphate to glucosamine-6-phosphate. | 2.6.1.16 |

| Phosphoglucosamine mutase | glmM | Lactobacillus casei | Isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate. | 5.4.2.10 |

| Glucosamine-1-phosphate acetyltransferase/ N-acetylglucosamine-1-phosphate uridyltransferase | glmU | Lactobacillus casei | Bifunctional enzyme that acetylates glucosamine-1-phosphate and then converts it to UDP-GlcNAc. | 2.3.1.157 / 2.7.7.23 |

| UDP-N-acetyl-D-glucosamine 6-dehydrogenase | wbpA | Pseudomonas aeruginosa | Oxidizes UDP-GlcNAc to UDP-GlcNAcA. | 1.1.1.136 |

| UDP-N-acetylglucosamine 4-epimerase | BAS5304 | Bacillus anthracis | Interconverts UDP-GlcNAc and UDP-GalNAc. | 5.1.3.7 |

| UDP-GlcA 4-epimerase | - | Bacillus cereus | Converts UDP-glucuronic acid to UDP-galacturonic acid. | 5.1.3.6 |

Structural Elucidation and Glycoconjugate Integration of 2 Acetamido 2 Deoxy D Galacturonic Acid

Structural Roles in Bacterial Surface Polysaccharides and Cell Walls

D-GalNAcA is a fundamental building block in the complex architecture of bacterial cell surfaces, contributing to the structural integrity and functional diversity of these essential polymers.

Incorporation into O-Antigenic Polysaccharides

The O-antigen, or O-specific polysaccharide, is the outermost region of the lipopolysaccharide (LPS) in Gram-negative bacteria and is a major determinant of serological specificity. D-GalNAcA is a recurring component in the repeating units of O-antigens in several bacterial species. For instance, in Vibrio cholerae O9, the O-specific polysaccharide is composed of a pentasaccharide repeating unit that includes 2-acetamido-2-deoxy-D-galacturonic acid nih.gov. Similarly, the O-antigen of Pseudomonas aeruginosa NCTC 8505 (serotype O:3) contains N-acetyl-L-galactosaminuronic acid (L-GalNAcA), an isomer of D-GalNAcA, within its tetrasaccharide repeating unit nih.gov. The presence and specific linkages of D-GalNAcA contribute significantly to the diversity of O-antigen structures, which in turn influences the bacterium's interaction with the host immune system and bacteriophages mdpi.com. In Cupriavidus metallidurans CH34, the O-antigen consists of a linear tetrasaccharide repeating unit containing α-D-GalNAc, highlighting the compound's role in the unique structural makeup of this bacterium's surface mdpi.com.

| Bacterial Species | O-Antigen Repeating Unit Component |

| Vibrio cholerae O9 | Pentasaccharide containing D-GalNAcA nih.gov |

| Pseudomonas aeruginosa NCTC 8505 | Tetrasaccharide containing L-GalNAcA nih.gov |

| Cupriavidus metallidurans CH34 | Tetrasaccharide containing α-D-GalNAc mdpi.com |

| Shigella sonnei | Repeating unit with 2-acetamido-2-deoxy-L-altruronic acid (an epimer) uct.ac.za |

Constituents of Capsular Polysaccharides

Capsular polysaccharides (CPS) form a protective outer layer around many bacteria, playing a vital role in virulence by aiding in evasion of the host immune system frontiersin.org. D-GalNAcA is an integral component of the CPS of several pathogenic bacteria. For example, the K17 capsular polysaccharide of Acinetobacter baumannii G7 is composed of a trisaccharide repeating unit that includes two D-GalNAcA residues nih.gov. This capsule acts as a barrier, protecting the bacterium from environmental stresses and host defenses frontiersin.org. The negative charge often associated with uronic acids like D-GalNAcA in CPS can contribute to the hydrophilic nature of the capsule, which helps in evading phagocytosis nih.gov.

| Bacterial Species | Capsular Polysaccharide (CPS) Component |

| Acinetobacter baumannii G7 (K17) | Trisaccharide repeating unit with two D-GalNAcA residues nih.gov |

| Escherichia coli K4 | Related to chondroitin (B13769445) sulfate (B86663), containing a disaccharide repeat of D-glucuronic acid and N-acetyl-D-galactosamine nih.gov |

Presence in Teichoic Acids and Other Wall Polymers

Teichoic acids are anionic glycopolymers found in the cell walls of many Gram-positive bacteria, where they are crucial for cell shape determination, division, and other physiological processes nih.govnih.gov. While the classical structures of teichoic acids are primarily composed of poly(ribitol phosphate) or poly(glycerol phosphate), they are often modified with various sugars and amino acids wwu.edu. In some cases, uronic acids are incorporated into teichoic acid-like polymers. Teichuronic acids, for instance, are anionic cell wall polymers that lack phosphate groups and derive their negative charge from uronic acids such as D-glucuronic acid or D-galacturonic acid wwu.edu. These polymers are produced by bacteria like Bacillus subtilis under phosphate-limiting conditions wwu.edu. The presence of these uronic acid-containing polymers is essential for maintaining the anionic nature of the cell envelope, which is important for ion homeostasis and interaction with host factors elifesciences.org.

Modifications and Derivatization of this compound Residues within Biopolymers

The carboxyl group of D-GalNAcA provides a site for further chemical modifications, leading to a greater diversity of structures and functions.

Amidation and Amino Acid Conjugation

A significant modification of D-GalNAcA residues within bacterial polysaccharides is the amidation of its carboxyl group, often with amino acids. This modification neutralizes the negative charge of the uronic acid and can introduce new functional groups. A notable example is found in the K17 capsular polysaccharide of Acinetobacter baumannii G7, where one of the D-GalNAcA residues is amidated with D-alanine nih.gov. This conjugation of an amino acid to the sugar backbone adds to the structural complexity of the CPS. Such modifications can influence the polysaccharide's conformation and its interactions with host components. The synthesis of aminoacyl derivatives of aminosugars is a field of interest for creating novel glycopeptide structures nih.gov.

Other Enzymatic or Chemical Derivatizations

The structural and functional analysis of this compound (GalNAcA) within complex glycans often necessitates specific enzymatic or chemical modifications. These derivatizations serve various purposes, from facilitating analysis to probing biological function.

Enzymatic derivatization primarily involves the use of glycosidases, which can selectively cleave specific glycosidic linkages. For instance, exoglycosidases like β-N-acetylhexosaminidase can remove terminal N-acetylgalactosamine (GalNAc) or GalNAcA residues, aiding in the sequential analysis of the glycan chain nih.gov. The action of these enzymes is highly specific to the monosaccharide and its anomeric configuration (α or β), providing valuable structural information nih.govnih.gov. For example, the removal of sialic acid residues with a sialidase may be a prerequisite for the subsequent action of other enzymes like O-glycanase on certain O-glycans nih.gov. This sequential digestion approach is a cornerstone of glycan sequencing.

Chemical derivatization offers a different set of tools for modifying GalNAcA residues and their parent glycans. O-acetylation of hydroxyl groups is a common natural modification that can also be performed chemically acs.org. Such modifications can influence the glycan's conformation and its recognition by proteins. Another chemical approach is the creation of derivatives for specific analytical purposes. For example, reacting the sugar with arenesulfonyl hydrazides can produce sulfonylhydrazone derivatives, which have been explored for their potential as enzyme inhibitors mdpi.com. A more aggressive chemical method is β-elimination, an alkali-induced reaction used to release O-linked glycans from serine or threonine residues on a protein backbone nih.gov. This process often involves sodium borohydride to reduce the newly formed reducing end to an alditol, preventing further degradation nih.gov.

| Derivatization Type | Method/Reagent | Purpose | Example Application |

|---|---|---|---|

| Enzymatic | β-N-acetylhexosaminidase | Removal of terminal GalNAc/GalNAcA residues | Sequential glycan sequencing to determine the order of monosaccharides nih.gov |

| Enzymatic | Sialidase | Removal of terminal sialic acid residues | Unmasking underlying glycan structures for further enzymatic digestion or analysis nih.gov |

| Chemical | Alkaline Borohydride (β-elimination) | Release of O-linked glycans from peptides | Isolation of intact O-glycans for structural analysis by MS or NMR nih.gov |

| Chemical | Acetic Anhydride | O-acetylation of hydroxyl groups | Studying the effect of acetylation on glycan conformation and biological interactions researchgate.net |

| Chemical | Arenesulfonyl hydrazides | Formation of sulfonylhydrazone derivatives | Synthesis of potential enzyme inhibitors for functional studies mdpi.com |

Structural Analysis Methodologies for this compound Containing Glycans

Elucidating the precise structure of complex carbohydrates containing GalNAcA requires a combination of sophisticated analytical techniques. Each method provides specific pieces of a larger structural puzzle, and their combined application allows for a comprehensive understanding of glycan composition, sequence, linkage, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural and conformational analysis of GalNAcA-containing glycans in solution nih.govacs.orgnih.gov. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the complete primary structure, including the nature of monosaccharide constituents, their anomeric configuration (α or β), the position of glycosidic linkages, and the sequence of residues acs.orgnih.gov.

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a full structural assignment. The ¹H NMR spectrum provides initial information, with the chemical shifts and coupling constants of anomeric protons (H-1) being particularly diagnostic for residue type and anomeric configuration researchgate.net. 2D experiments like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to trace the network of proton-proton couplings within each individual monosaccharide residue, allowing for the assignment of all proton signals for that sugar nih.govresearchgate.net.

Once the proton assignments are made, heteronuclear experiments such as the Heteronuclear Single Quantum Coherence (HSQC) spectrum correlate each proton with its directly attached carbon atom, leading to the assignment of the ¹³C spectrum nih.govresearchgate.net. The crucial information about glycosidic linkages—which carbon of one sugar is connected to which carbon of the next—is determined using the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which detects long-range correlations between protons and carbons (typically over two or three bonds) researchgate.net. For instance, a correlation between the anomeric proton (H-1) of one residue and a specific carbon (e.g., C-3, C-4, C-6) of the adjacent residue definitively establishes the linkage position researchgate.net.

Furthermore, the three-dimensional conformation of the glycan around the glycosidic linkages can be investigated using the Nuclear Overhauser Effect (NOE), observed in experiments like NOESY or ROESY mdpi.com. The intensity of an NOE signal is proportional to the inverse sixth power of the distance between two protons, providing information about their spatial proximity and thus the preferred conformation of the glycan chain nih.govacs.org.

| NMR Experiment | Abbreviation | Primary Information Obtained |

|---|---|---|

| Proton NMR | ¹H NMR | Provides initial data on the number and type of sugar residues; anomeric proton signals indicate α/β configuration researchgate.net |

| Correlation Spectroscopy | COSY | Identifies scalar-coupled protons within a single sugar residue, helping to trace the spin system nih.govresearchgate.net |

| Total Correlation Spectroscopy | TOCSY | Extends the correlation to the entire spin system of a monosaccharide residue from a single starting proton nih.gov |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton with its directly attached carbon, enabling ¹³C resonance assignment nih.govresearchgate.net |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over 2-3 bonds, definitively establishing glycosidic linkage positions researchgate.netmdpi.com |

| Nuclear Overhauser Effect Spectroscopy | NOESY/ROESY | Detects protons that are close in space, providing data on the 3D conformation and sequence of the glycan chain mdpi.com |

Mass Spectrometry (MS) and Hyphenated Techniques (CE-ES-MS) for Compositional and Sequence Analysis

Mass spectrometry (MS) is a cornerstone technique in glycomics, offering high sensitivity for determining the composition, sequence, and branching patterns of glycans containing GalNAcA sigmaaldrich.comnih.govaspariaglycomics.com. Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used because they allow large, intact glycan molecules to be ionized without significant fragmentation msu.runih.gov. A basic MS spectrum provides the molecular weight of the glycan, from which its monosaccharide composition can be inferred sigmaaldrich.com.

For deeper structural insights, tandem mass spectrometry (MS/MS) is employed nih.gov. In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of a glycan) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed ucdavis.edu. The fragmentation of glycans typically occurs in two ways: glycosidic bond cleavages and cross-ring cleavages nih.gov.

Glycosidic cleavages break the bond between two monosaccharide units, yielding B- and Y-type ions. Analyzing the mass differences between these fragment ions allows for the determination of the monosaccharide sequence from the non-reducing end (B-ions) or the reducing end (Y-ions) ucdavis.edu. The presence of GalNAc-containing antennae can be identified by characteristic fragment ions, such as the 1,3A₃ ion at m/z 465.1 in negative ion mode, which is diagnostic for a GalNAc-GlcNAc antenna nih.gov.

Cross-ring cleavages (A- and X-type ions) involve the fragmentation of the sugar ring itself and can provide valuable information about the positions of glycosidic linkages, although these are often less frequent under low-energy CID conditions nih.govucdavis.edu.

The separation of complex glycan mixtures, especially isomers that are indistinguishable by MS alone, is critical. Hyphenated techniques that couple a separation method with mass spectrometry are therefore powerful tools. Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ES-MS) is particularly effective due to the high separation efficiency of CE, which can resolve closely related glycan structures, including isomers, before they are introduced into the mass spectrometer for detection and characterization nih.govnih.gov.

| Technique | Primary Application in Glycan Analysis | Key Information Provided |

|---|---|---|

| MALDI-TOF MS | High-throughput screening and compositional analysis | Molecular weight of intact glycans, determination of monosaccharide composition sigmaaldrich.com |

| ESI-MS | Analysis of complex mixtures, coupling to liquid-phase separations | Molecular weight, compositional analysis, amenable to producing multiply charged ions from large glycans aspariaglycomics.com |

| Tandem MS (MS/MS) | Sequencing and linkage analysis | Monosaccharide sequence (from B- and Y-ions), branching patterns, and some linkage information (from A- and X-ions) nih.govucdavis.edu |

| CE-ES-MS | High-resolution analysis of complex mixtures | Separation of isomers, followed by MS/MS for detailed structural characterization of each component nih.gov |

Chemical Degradation and Methylation Analysis

Alongside modern spectroscopic methods, classical chemical degradation techniques remain fundamental for the unambiguous determination of glycosidic linkage positions in polysaccharides containing GalNAcA. The most prominent of these is methylation analysis nih.govscispace.com.

The methylation analysis workflow involves several key steps:

Permethylation : All free hydroxyl (-OH) groups on the glycan are converted to methyl ethers (-OCH₃) using a reagent like methyl iodide in the presence of a strong base. The glycosidic linkages are stable under these conditions and remain intact scispace.com.

Hydrolysis : The permethylated polysaccharide is then hydrolyzed, typically with acid, to break all the glycosidic linkages, yielding a mixture of partially methylated monosaccharides scispace.com. The hydroxyl groups that are now free were the ones previously involved in linkages.

Reduction and Acetylation : The mixture of partially methylated monosaccharides is first reduced (commonly with sodium borohydride) to convert the aldehyde or ketone groups at the former anomeric carbons into primary alcohols, forming alditols. This prevents the formation of multiple ring forms in the next step. Subsequently, the newly exposed hydroxyl groups are acetylated nih.govscispace.com.

Analysis : The final products, partially methylated alditol acetates (PMAAs), are volatile and can be readily separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS) scispace.comresearchgate.net. The retention time on the GC column and the specific fragmentation pattern in the mass spectrometer are characteristic for each type of linkage. For example, a terminal GalNAcA residue would yield a derivative methylated at positions 3 and 4, while a GalNAcA residue linked through position 3 would be methylated at position 4 nih.govresearchgate.net.

Other chemical degradation methods can also provide structural information. For instance, periodate oxidation selectively cleaves the carbon-carbon bond between vicinal diols (adjacent hydroxyl groups). Analyzing the consumption of periodate and the resulting products can help identify which residues were linked at certain positions. As mentioned previously, β-elimination is a specific chemical reaction used to release O-glycans from their peptide backbone, which is an essential first step before further analysis can be performed nih.gov.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Permethylation | Treat the intact glycan with a methylating agent (e.g., CH₃I and a base). | To "cap" all free hydroxyl groups as stable methyl ethers scispace.com |

| 2. Hydrolysis | Treat the permethylated glycan with strong acid. | To break all glycosidic linkages, exposing hydroxyl groups at the linkage positions scispace.com |

| 3. Reduction | Treat the monosaccharides with a reducing agent (e.g., NaBH₄). | To convert the open-chain sugars to their corresponding alditols, preventing ring formation nih.gov |

| 4. Acetylation | Treat the alditols with an acetylating agent (e.g., acetic anhydride). | To derivatize the newly exposed hydroxyl groups (at linkage sites) for GC analysis nih.gov |

| 5. Analysis | Separate and identify the resulting PMAAs by GC-MS. | To identify the original linkage positions based on the pattern of methylation and acetylation researchgate.net |

Advanced Analytical and Detection Methodologies for 2 Acetamido 2 Deoxy D Galacturonic Acid

Chromatographic Separation Techniques for Monosaccharide and Oligosaccharide Analysis

Chromatography is a cornerstone for the analysis of complex carbohydrate mixtures. The separation of 2-Acetamido-2-deoxy-D-galacturonic acid from structurally similar molecules requires high-resolution techniques that can differentiate based on subtle differences in chemical properties.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of uronic acids. For effective separation, uronic acids like galacturonic acid can be analyzed using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). thermofisher.com Specialized columns, such as the Dionex CarboPac PA200, are designed for high-resolution separation of charged oligosaccharides and uronic acids. thermofisher.com One method involves using 20 mM sodium acetate in 100 mM sodium hydroxide as the eluent, which can separate galacturonic and glucuronic acids effectively. thermofisher.com Another approach for total uronic acid analysis uses a Dionex CarboPac PA20 column, where neutral sugars are eluted first, followed by the more strongly retained uronic acids, which are eluted with a higher concentration of sodium acetate. thermofisher.com Pectinase hydrolysis combined with HPLC has also been shown to be a precise method for quantifying galacturonic acid in complex samples, proving more accurate than traditional acid-hydrolysis methods which can cause degradation. nih.gov

Below is a table summarizing typical HPLC conditions for uronic acid analysis.

| Parameter | Method 1: Anion-Exchange | Method 2: Ion-Pair Reversed-Phase |

| Column | Dionex CarboPac PA200 thermofisher.com | Polymeric C18 nih.gov |

| Mobile Phase A | 100 mM Sodium Hydroxide thermofisher.com | Water with Ion-Pairing Reagent (e.g., 0.01-0.06M Tetrabutylammonium Hydroxide) nih.gov |

| Mobile Phase B | 1 M Sodium Acetate in 100 mM NaOH thermofisher.com | Acetonitrile or Methanol chromatographyonline.com |

| Detection | Pulsed Amperometric Detection (PAD) thermofisher.com | UV Detection (often after post-column derivatization) nih.govpectinworld.com |

| Analyte Example | Galacturonic and Glucuronic Acids thermofisher.com | Hyaluronic Acid Oligomers nih.gov |

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it an excellent technique for analyzing charged carbohydrates like this compound. researchgate.net In CE, charged molecules migrate under the influence of an electric field, and their separation is based on differences in their electrophoretic mobility, which is related to their charge-to-size ratio. nih.govnih.gov This method is highly effective for the analysis of glycosaminoglycans and their constituent oligosaccharides, providing both qualitative and quantitative data with high sensitivity. researchgate.net

Gas-Liquid Chromatography (GLC), typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a high-resolution technique for monosaccharide analysis. Prior to analysis, non-volatile sugars must be chemically modified into volatile derivatives. nih.gov A common derivatization strategy for uronic acids involves hydrolysis, reduction of the resulting aldonic acids to alditols, and subsequent acetylation to form alditol acetates. nih.gov Another approach involves methanolysis followed by re-N-acetylation and trimethylsilylation to produce trimethylsilyl (TMS) methyl glycosides. core.ac.uk This procedure creates multiple anomeric peaks for each sugar, which can be identified by their characteristic retention times and mass spectra. core.ac.uk Capillary GLC has been successfully used to analyze the constituent sugars of various polysaccharides, including 2-acetamido-2-deoxy sugars and uronic acids. uu.nl

The table below outlines a typical derivatization and GLC analysis process for uronic acids.

| Step | Procedure | Purpose |

| 1. Depolymerization | Acid hydrolysis followed by enzymatic digestion. nih.gov | Release of individual monosaccharides (including uronic acids) from the polymer. nih.gov |

| 2. Reduction & Separation | Reduction with NaBH₄ to convert aldoses to alditols and uronic acids to aldonic acids. Separation of aldonic acids using an ion-exchange resin. nih.gov | Separate neutral sugars from acidic sugars. nih.gov |

| 3. Derivatization | Conversion of aldonic acids to aldonolactones, followed by reduction to alditols and acetylation to form alditol acetates. nih.gov | Create volatile derivatives suitable for GLC analysis. nih.gov |

| 4. GLC Analysis | Separation on a capillary column (e.g., SE-30) with a temperature program. uu.nl | Quantify the individual sugar components. nih.govuu.nl |

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are indispensable for both the identification and quantification of this compound following chromatographic separation.

UV-Vis spectroscopy can be used for the detection of uronic acids. Galacturonic acid exhibits maximum absorbance in the UV range of 190-210 nm. researchgate.net The absorbance in this region shows a linear relationship with concentration, allowing for quantification. researchgate.net Often, detection sensitivity is enhanced by pre- or post-column derivatization to attach a chromophore to the sugar molecule. For instance, HPLC analysis of galacturonic acid can be performed with UV detection at 210 nm. pectinworld.com

Mass Spectrometry (MS), especially when coupled with GLC (GC-MS) or HPLC (LC-MS), is a powerful tool for the definitive identification of this compound. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern or "fingerprint" for each compound. uu.nl For GC-MS analysis, derivatized sugars like trimethylsilyl (TMS) methyl glycosides are used. core.ac.uk The mass spectra of these derivatives show characteristic fragments that allow for unambiguous identification of the original sugar, including its anomeric forms. core.ac.ukuu.nl For example, the mass spectra of TMS-derivatized disaccharides containing a 2-acetamido-2-deoxy-aldohexose unit can determine the sequence of the monomers and the position of the glycosidic linkage. uu.nl LC-MS methods have also been developed for the sensitive and precise determination of galacturonic acid, where the acid is degraded to a characteristic product which is then quantified by MS. nih.gov

Colorimetric assays provide a simple and sensitive method for the quantification of N-acetylated amino sugars. The Morgan-Elson assay is a classic method for the estimation of N-acetylamino sugars. conicet.gov.ar The reaction mechanism involves heating the N-acetylated sugar in dilute alkali, which causes it to form an oxazole derivative. scispace.com This derivative then condenses with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic solution to produce an intense reddish-purple color, which can be measured spectrophotometrically. scispace.comnih.gov

Modifications to this procedure have been developed to improve its sensitivity and specificity. One modified method uses potassium tetraborate during the initial heating step, which optimizes the pH and enhances color development. conicet.gov.arresearchgate.net This allows for the determination of as little as 3 x 10⁻¹⁰ moles of N-acetylglucosamine. conicet.gov.ar Another specific colorimetric reaction has been developed for N-acetylated 3-amino hexoses, which distinguishes them from the more common 2-amino analogues. capes.gov.br This reaction is based on the conversion of the amino hexose to a reactive intermediate by controlled periodate oxidation, followed by color development with a modified Morgan-Elson procedure. capes.gov.br

The table below summarizes key parameters of a modified colorimetric assay for N-acetylamino sugars.

| Parameter | Condition | Rationale |

| Alkali Reagent | Potassium tetraborate solution conicet.gov.ar | Provides optimal pH (around 8.9) and buffering capacity for the initial reaction. conicet.gov.ar |

| Heating Step | 100°C for 3 minutes conicet.gov.ar | Optimal time for the formation of the reactive intermediate; prolonged heating reduces color yield. conicet.gov.ar |

| Color Reagent | p-Dimethylaminobenzaldehyde (DMAB) in glacial acetic acid with HCl conicet.gov.arresearchgate.net | Reacts with the sugar derivative to produce the colored product. scispace.com |

| Color Development | 36-38°C for 20 minutes conicet.gov.ar | Controlled temperature for consistent and maximal color development. conicet.gov.ar |

| Measurement Wavelength | 544 nm or 585 nm conicet.gov.ar | Wavelengths of maximum absorbance for the colored product. conicet.gov.arresearchgate.net |

Determination of Absolute Configuration

Determining the absolute configuration (D or L) of monosaccharides is critical for structural elucidation. A robust method for this purpose utilizes capillary gas-liquid chromatography (GLC). uu.nl The procedure involves the glycosidation of the sugar mixture, including 2-acetamido-2-deoxy sugars and uronic acids, with a chiral alcohol, such as (-)-2-butanol. uu.nl The remaining hydroxyl groups are then protected, for example, by trimethylsilylation. uu.nl

When these chiral derivatives are separated on a non-chiral GLC stationary phase like SE-30, the diastereomers formed from the D- and L-sugars exhibit different retention times, resulting in distinct multiple-peak patterns on the chromatogram. uu.nl Specifically, the (-)-2-butyl D-glycoside derivatives are enantiomeric to the (+)-2-butyl L-glycoside derivatives and will have identical retention times, while the (-)-2-butyl L-glycosides are enantiomeric to the (+)-2-butyl D-glycosides. By comparing the chromatogram of the unknown sample derivatized with (-)-2-butanol to the patterns of authentic D-sugar standards derivatized with both (-)- and (+)-2-butanol, the absolute configuration of each sugar in the sample can be unambiguously assigned. uu.nl This method has been successfully applied to determine the absolute configuration of constituent sugars in complex biopolymers. uu.nl

Strategies for Profiling Sugar Nucleotides and Derived Monosaccharides

The profiling of sugar nucleotides, the activated precursors for monosaccharides, is crucial for understanding the biosynthesis of glycans and glycoconjugates. doi.org The type and quantity of available sugar nucleotides can regulate cellular glycosylation, impacting biological functions. doi.orgresearchgate.net Analyzing these molecules presents significant challenges due to their complex nature in biological samples. doi.orgresearchgate.net Various analytical strategies have been developed to extract, separate, identify, and quantify sugar nucleotides and their derived monosaccharides. doi.org

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become a cornerstone for definitive identification and accurate quantification of these metabolites. doi.orgresearchgate.net However, most methods depend on authentic standards for calibration, and not all sugar nucleotides are commercially available. doi.orgresearchgate.net

Several chromatographic techniques are widely employed for the separation of sugar nucleotides. These include:

Anion-Exchange Chromatography (AEC)

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

Porous Graphitic Carbon (PGC) Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC)

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

LC-MS is a powerful technique for profiling sugar nucleotides due to the high selectivity and sensitivity of mass spectrometric detection. acs.org

Anion-Exchange Chromatography (AEC-MS): AEC is frequently used for separating complex mixtures of sugar nucleotides. doi.org One method utilized High-Performance Anion-Exchange Chromatography (HPAEC) with an IonPac AS11 column coupled to tandem mass spectrometry to separate and quantify nine sugar nucleotides from plant tissues. doi.org A challenge with AEC is the high salt concentration typically used for elution, which is incompatible with direct MS analysis. doi.org To overcome this, a pH gradient can be used instead of a salt gradient, or a post-column anion suppressor can be employed to remove elution salts like NaOH before MS analysis. doi.org

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique is valued for the stability of the silica stationary phase columns and the analytes in the eluent. oup.com It has been successfully used to separate and quantify sugar nucleotides in various cancer cell lines. doi.org A volatile, MS-compatible ion-pairing reagent, such as triethylammonium acetate, is used in the mobile phase. doi.org One study achieved the separation of eight different nucleotide sugars and twelve nucleotides in a single run using this method. oup.com However, ion-pair reagents can be adhesive, requiring extensive column flushing and cleaning. nih.gov

Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a robust method for separating sugar nucleotides without the need for MS-unfriendly pairing reagents. acs.orgresearchgate.net This method has been applied to analyze challenging mixtures of nucleotide sugars in both animal cells and green plants. acs.org An LC-MS/MS method using a PGC column successfully separated seven key sugar nucleotides in under 6 minutes. researchgate.net The separation is typically achieved using a gradient of acetonitrile against a volatile buffer like ammonium (B1175870) formate or formic acid adjusted to a basic pH with ammonia. doi.orgportlandpress.com PGC columns can effectively separate stereoisomers, such as UDP-Glucose and UDP-Galactose. portlandpress.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC coupled with ESI-MS is increasingly popular for profiling polar metabolites, including sugar nucleotides. doi.orgnih.gov This method uses a zwitterionic stationary phase (ZIC-HILIC) and a gradient of decreasing acetonitrile concentration against an ammonium acetate buffer. doi.org While effective for separating many sugar nucleotides, some structural isomers, like UDP-GlcNAc and UDP-GalNAc, may not be fully resolved under certain conditions. doi.org

The following table summarizes various LC-MS based methods for sugar nucleotide profiling.

| Chromatography Technique | Column Example | Mobile Phase Components | Key Advantages | Key Disadvantages | Reference |

| AEC-MS | IonPac AS11 | NaOH gradient (with suppressor) or pH gradient | Good separation of isobaric species | High salt concentrations are incompatible with MS | doi.org |

| IP-RP-HPLC-MS | Inertsil ODS-3, ODS-4 | Triethylammonium acetate, Acetonitrile | Separates a wide variety of nucleotides and sugar-nucleotides | Ion-pair reagents can contaminate the MS system | doi.orgoup.com |

| PGC-LC-MS/MS | Hypercarb PGC | Ammonium formate, Acetonitrile or Formic acid (pH 9), Acetonitrile | Avoids ion-pairing reagents; good separation of isomers | Columns may require special conditioning | acs.orgresearchgate.netportlandpress.com |

| HILIC-MS/MS | ZIC-HILIC | Ammonium acetate, Acetonitrile | Highly compatible with MS; good for polar metabolites | May not separate all structural isomers | doi.orgnih.gov |

Capillary Electrophoresis (CE) Based Methods

Capillary electrophoresis offers another approach for separating sugar nucleotides. CE coupled with UV detection has been used to separate and quantify several sugar nucleotides extracted from mammalian cells, with a reported detection limit of 180 fmol. doi.org Optimal separation was achieved using a borate buffer at pH 9.0. doi.org While CE provides good separation, it can be less robust than chromatographic methods for complex biological samples. acs.org

Detection and Quantification

Tandem mass spectrometry (MS/MS) is the preferred detection method for its sensitivity and selectivity. nih.gov It operates in modes like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), which allow for the detection and quantification of targeted sugar nucleotides at low femtomole quantities. doi.orgnih.gov For instance, one method detected 12 sugar nucleotides with linear responses ranging from 10 fmol to 250 pmol. doi.org Precursor ion scanning is another useful mode, where the mass spectrometer scans for all precursor ions that produce a common, specific fragment ion, such as the UDP moiety from all UDP-sugars. doi.org

The table below outlines the mass transitions used in an MRM method for the quantification of sugar nucleotides in Plasmodium falciparum.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| UDP-GlcNAc | 606.1 | 385.1 |

| UDP-GalNAc | 606.1 | 385.1 |

| UDP-Glc | 565.1 | 323.1 |

| UDP-Gal | 565.1 | 323.1 |

| GDP-Man | 564.1 | 442.1 |

| GDP-Fuc | 588.1 | 442.1 |

| CMP-Neu5Ac | 613.1 | 321.1 |

Data adapted from a study on Plasmodium falciparum. nih.gov

Synthetic Chemistry of 2 Acetamido 2 Deoxy D Galacturonic Acid and Its Derivatives

Chemical Synthesis Routes for the Monosaccharide and its Glycosides

The chemical synthesis of 2-acetamido-2-deoxy-D-galacturonic acid (GalNAcA) and its corresponding glycosides can be approached through two primary pathways: the synthesis of the monosaccharide itself followed by glycosylation, or the synthesis of a glycoside of a precursor like N-acetyl-D-galactosamine (GalNAc) followed by oxidation to the uronic acid.

Monosaccharide Synthesis: A common route to this compound involves the selective oxidation of the primary alcohol at the C-6 position of a suitably protected N-acetyl-D-galactosamine derivative. The starting material, N-acetyl-D-galactosamine, is commercially available or can be synthesized from N-acetyl-D-glucosamine. sigmaaldrich.comnih.govnih.govmdpi.com The key transformation is the oxidation of the C-6 hydroxyl group to a carboxylic acid. This is typically achieved using oxidizing agents under controlled conditions to avoid over-oxidation or side reactions at other hydroxyl groups. Common methods for this type of transformation in carbohydrate chemistry include catalysis with platinum-based catalysts (e.g., Pt/C) in the presence of oxygen or using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-based oxidation systems.

Synthesis of Glycosides: The synthesis of GalNAcA glycosides is challenging due to the electron-withdrawing nature of the carboxyl group at C-5, which deactivates the anomeric center, making glycosidic bond formation difficult. mdpi.com Therefore, a more common strategy involves the glycosylation of an N-acetyl-D-galactosamine derivative first, followed by oxidation of the C-6 primary alcohol to the carboxylic acid on the already formed glycoside.

Key steps in the synthesis of these glycosides include:

Protection: The hydroxyl and amino groups of the GalNAc donor must be appropriately protected to ensure regioselectivity and stereoselectivity in the glycosylation reaction. Benzyl (B1604629) ethers are often used for permanent protection as they are stable under a wide range of conditions and can be removed by catalytic hydrogenation. researchgate.net Acetyl or benzoyl esters are used as participating groups at the C-2 position to favor the formation of 1,2-trans-glycosidic linkages.

Glycosylation: Various glycosyl donors can be prepared from protected GalNAc. These include glycosyl halides (e.g., bromides), trichloroacetimidates, and thioglycosides. nih.govnih.govnih.gov The choice of donor, acceptor, and promoter is critical for achieving high yield and stereoselectivity. For instance, glycosylation using a 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl bromide donor with a galactopyranoside acceptor can be promoted by silver trifluoromethanesulfonate. acs.org

Deprotection and Oxidation: After the glycosidic linkage is formed, the protecting groups are removed. The C-6 protecting group is selectively removed to expose the primary alcohol, which is then oxidized to the carboxylic acid to yield the final this compound glycoside.

Table 1: Selected Methods for the Synthesis of 2-Acetamido-2-deoxy-D-galactopyranoside Derivatives

| Glycosyl Donor Type | Acceptor Example | Promoter/Conditions | Product Type | Reference |

| Glycosyl Bromide | Benzyl 2-acetamido-3-O-acetyl-2-deoxy-α-D-galactopyranoside | Mercuric cyanide in nitromethane-benzene | Disaccharide | cunninghamlab.ca |

| Glycosyl Bromide | Methyl 3-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside | Silver trifluoromethanesulfonate, 2,4,6-trimethylpyridine | Disaccharide | acs.org |

| Trichloroacetimidate | Azido-functionalized acceptor | TMSOTf | Disaccharide | nih.gov |

| Oxazoline derivative | Unprotected glycoside | Acid catalysis | Disaccharide | nih.gov |

Strategies for Oligosaccharide Synthesis Incorporating this compound

The synthesis of oligosaccharides containing GalNAcA residues is a formidable task that relies on the strategic assembly of monosaccharide building blocks. These strategies require precise control over protecting groups and the stereochemistry of glycosidic bond formation.

A prevalent strategy is the building block approach , where protected monosaccharide donors and acceptors are sequentially coupled. For oligosaccharides containing GalNAcA, this typically involves using a protected GalNAc building block in the glycosylation steps, with the uronic acid functionality being introduced at a late stage of the synthesis via oxidation.

Key considerations in this approach include:

Glycosyl Donors and Acceptors: Versatile building blocks of 2-amino-2-deoxy sugars are synthesized from common precursors like D-glucosamine or D-galactosamine. researchgate.netsid.ircu.edu.eg These building blocks are functionalized as either glycosyl donors (with a leaving group at the anomeric position) or glycosyl acceptors (with a free hydroxyl group at the desired position of linkage). The reactivity of these building blocks can be tuned by the choice of protecting groups (the "armed-disarmed" principle).

Protecting Group Strategy: Orthogonal protecting groups are essential. These are groups that can be removed under different specific conditions without affecting other protecting groups in the molecule. This allows for the selective deprotection of a single hydroxyl group to act as a glycosyl acceptor for the next coupling reaction. Common protecting groups include benzyl ethers (removed by hydrogenolysis), silyl (B83357) ethers (removed by fluoride (B91410) ions), and acetals (removed by mild acid).

Stereocontrol: The N-acetyl group at C-2 plays a crucial role in stereocontrol. When participating protecting groups like acetyl or phthalimido are used on the nitrogen atom, they can direct the incoming glycosyl acceptor to the opposite face of the sugar ring, leading to the formation of 1,2-trans-glycosidic linkages (e.g., β-linkages for galactose). acs.org

An alternative to the stepwise synthesis is the convergent synthesis or block synthesis , where smaller, pre-assembled oligosaccharide blocks are coupled together. This can significantly shorten the number of steps in a linear sequence. For example, a key disaccharide building block containing a glucuronic acid precursor was synthesized in high yield using a TMSOTf-catalyzed reaction. nih.gov

Table 2: Examples of Oligosaccharide Synthesis Incorporating 2-Acetamido-2-deoxy-galactose Derivatives

| Synthesis Target | Key Building Blocks | Coupling Method | Key Features | Reference |

| Disaccharide | o-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside derivative (acceptor); Tetra-O-acetyl-α-D-galactopyranosyl bromide (donor) | Mercuric cyanide promotion | Acetalation used for temporary protection of C4 and C6 hydroxyls. | cunninghamlab.ca |

| Trisaccharide | Benzyl 2-acetamido-6-O-benzyl-2-deoxy-α-D-galactopyranoside derivative (acceptor); Tetra-O-acetyl-α-D-galactopyranosyl bromide (donor) | Koenigs-Knorr type glycosylation | Stepwise glycosylation to build the trisaccharide structure. | nih.gov |

| Disaccharide | Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranoside (acceptor); Phthalimido-protected glucopyranosyl bromide (donor) | Silver triflate promotion | Use of phthalimido group for 1,2-trans stereocontrol. | acs.org |

Semi-synthetic Approaches for Modification of Polysaccharides

Semi-synthetic modification involves chemically altering natural polysaccharides to introduce new functional groups or graft other molecules onto the polymer backbone, thereby creating novel biomaterials with enhanced properties. The incorporation of this compound into polysaccharides like chitosan (B1678972) or alginate is a promising strategy for developing materials for biomedical applications.

Grafting onto Chitosan: Chitosan, a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units, is a popular candidate for chemical modification due to the presence of reactive primary amino groups. The carboxylic acid group of this compound can be covalently linked to the amino groups of chitosan via amide bond formation. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, which then reacts with the amine on the chitosan backbone. This approach has been used to graft other carboxylic acid-containing molecules, such as gallic acid, onto chitosan.

Modification of Alginate: Alginate is an anionic polysaccharide composed of mannuronic and guluronic acid units. While it lacks the primary amino groups of chitosan, its own carboxyl groups can be used as handles for modification. To couple this compound to alginate, one could first introduce amino-functionalized linkers to the alginate backbone and then couple the uronic acid to these new amino groups using the carbodiimide chemistry described above. Alternatively, the hydroxyl groups of alginate could be targeted for etherification or esterification reactions, although achieving selectivity can be challenging.

These semi-synthetic modifications aim to combine the inherent beneficial properties of the natural polysaccharide (e.g., biocompatibility, biodegradability of chitosan) with the specific biological recognition or functional properties conferred by the this compound moiety.

Table 3: Potential Strategies for Covalent Modification of Polysaccharides with this compound

| Polysaccharide | Reactive Group on Polymer | Activation Chemistry for GalNAcA | Resulting Linkage | Potential Method Reference |

| Chitosan | Primary amine (-NH₂) | EDC/NHS activation of carboxyl group | Amide bond | |

| Alginate | Carboxyl (-COOH) | Introduction of a diamine linker, followed by EDC/NHS coupling | Amide bond (via linker) | sigmaaldrich.com |

| Cellulose/Starch | Hydroxyl (-OH) | Activation of GalNAcA as an alkylating or acylating agent | Ether or Ester bond |

Emerging Research Directions and Future Perspectives

Discovery and Characterization of Novel Biosynthetic and Modifying Enzymes

A critical area of ongoing research is the identification and functional analysis of enzymes that synthesize and modify GalNAcA and the polymers that contain it. These enzymes are key to understanding how organisms produce and utilize GalNAcA-containing structures.

Recent discoveries have included novel sulfatases, which are enzymes that remove sulfate (B86663) groups from molecules. mdpi.com For instance, a new N-acetyl-D-galactosamine-4-O-sulfate sulfatase, named SulA1, was identified from a marine Arthrobacter strain. mdpi.com This enzyme specifically targets the sulfate group on N-acetyl-D-galactosamine (GalNAc), a related compound, which is a building block in chondroitin (B13769445) sulfate (CS). mdpi.com The characterization of such enzymes, including their optimal pH and temperature for activity, provides insight into their physiological roles and potential biotechnological applications. mdpi.com

Researchers are also uncovering novel glycosyltransferases, the enzymes responsible for creating the glycosidic bonds that link monosaccharides together. For example, studies on the biosynthesis of triterpenoid (B12794562) saponins (B1172615) in plants like Dipsacus asperoides have led to the discovery of new glycosyltransferases. researchgate.net While these specific enzymes may not directly act on GalNAcA, the methodologies used for their discovery and characterization are directly applicable. These methods often involve sequencing the organism's genome, identifying candidate genes based on sequence similarity to known glycosyltransferases, and then expressing these genes to test the activity and substrate specificity of the resulting enzymes. researchgate.net

The characterization of these novel enzymes often involves determining their kinetic properties and substrate specificity. For example, researchers have identified specific amino acid residues that are essential for the function and specificity of these enzymes, such as the Arg32 residue in UGT73P12 which is crucial for its high specificity for UDP-glucuronic acid. researchgate.net Through targeted mutagenesis, scientists can even alter the specificity of these enzymes, for instance, converting an arabinosyltransferase into a glucosyltransferase. researchgate.net

Table 1: Examples of Recently Characterized Modifying Enzymes

| Enzyme Name | Source Organism | Substrate(s) | Function | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| SulA1 | Arthrobacter sp. MAT3885 | N-acetyl-D-galactosamine-4-O-sulfate | Desulfation | 5.5 | 40-50 |

| AsAAT1 (UGT99D1) | Avena sativa (Oat) | UDP-β-L-arabinopyranose | L-arabinose transfer | Not specified | Not specified |

High-Throughput Glycomic Analysis of 2-Acetamido-2-deoxy-D-galacturonic Acid Containing Biopolymers

To understand the function of GalNAcA-containing biopolymers, it is essential to determine their detailed structure. High-throughput (HTP) glycomic analysis provides the tools to analyze a large number of samples efficiently, which is crucial for applications ranging from biopharmaceutical development to clinical diagnostics. nih.gov

The HTP glycomic workflow typically involves several stages:

Sample Preparation: This includes the release of glycans from the biopolymer. For N-linked glycans, this is often achieved using the enzyme Peptide-N-glycosidase F (PNGaseF). nih.gov

Derivatization: The released glycans are often labeled with a fluorescent tag to enhance detection sensitivity. nih.gov

Purification: Techniques like solid-phase extraction (SPE) are used to clean up the sample before analysis. nih.gov

Analysis: A variety of analytical techniques are employed to separate and identify the glycans. These include Ultra-High-Performance Liquid Chromatography (UHPLC), mass spectrometry (MS), and multiplexed capillary electrophoresis (CE). nih.gov

Automation is a key aspect of HTP glycomics, with liquid handling robots used for sample processing to ensure reliability and manage large sample numbers. nih.gov These automated systems can handle tasks from denaturation and deglycosylation to glycan labeling. nih.gov The goal of these HTP methods is the accurate identification and quantification of individual glycan structures within complex and heterogeneous samples. nih.gov The large datasets generated require sophisticated data analysis tools and proper experimental design to account for variability. nih.gov

Table 2: Key Technologies in High-Throughput Glycomic Analysis

| Technology | Purpose | Advantages |

|---|---|---|

| Liquid Handling Robots | Automation of sample preparation | Increased throughput, improved reproducibility. nih.gov |

| UHPLC | Separation of labeled glycans | High resolution and sensitivity. nih.gov |

| Mass Spectrometry (MS) | Identification and structural characterization | Provides detailed structural information, including linkage and branching. nih.gov |

Theoretical Modeling and Computational Studies of Conformation and Reactivity

Computational and theoretical chemistry are powerful tools for investigating the properties of molecules like GalNAcA at an atomic level. umd.edu These methods can provide insights into molecular structure, conformation (the three-dimensional shape of the molecule), and chemical reactivity that are difficult to obtain through experimental means alone. mdpi.com

One of the primary computational approaches used is density functional theory (DFT). nih.gov DFT can be used to analyze how different chemical groups on a molecule affect its properties. nih.gov For GalNAcA, this could mean understanding how the acetamido and carboxylic acid groups influence the molecule's shape and its interactions with other molecules, such as enzymes or antibodies.

Computational studies can also predict the pathways of chemical reactions. nih.gov For biopolymers containing GalNAcA, this could involve modeling how the polymer is synthesized or degraded. Furthermore, computational methods are used to study non-covalent interactions, such as hydrogen bonds, which are crucial for determining the three-dimensional structure of biopolymers and their interactions with other molecules. mdpi.com

Molecular dynamics (MD) simulations, another computational technique, can be used to study the dynamic behavior of molecules over time. This can reveal how GalNAcA-containing polymers flex and move, and how they interact with their environment, such as in solution or when bound to a protein. These computational approaches are increasingly used in drug discovery and materials science to design new molecules with desired properties. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (GalNAcA) |

| N-acetyl-D-galactosamine (GalNAc) |

| Chondroitin sulfate (CS) |

| UDP-glucuronic acid |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.